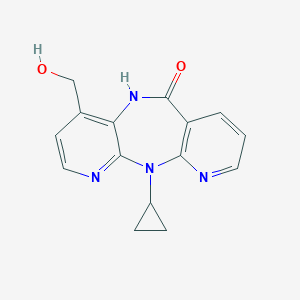

12-Hydroxynevirapine

Vue d'ensemble

Description

12-Hydroxynevirapine (12-hydroxy-NVP; 12-OH-NVP) is a major oxidative metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor indicated for HIV-1 infections .

Synthesis Analysis

Nevirapine is extensively transformed under the catalysis of internal cytochromes (e.g., CYP3A, CYP2B6, CYP2D6, and CYP3A4) into some hydroxylated metabolites including 2-hydroxynevirapine (2-OH NVP), 3-hydroxynevirapine (3-OH NVP), 8-hydroxynevirapine (8-OH NVP), and 12-hydroxynevirapine (12-OH NVP) . The biotransformation rate of 12-hydroxynevirapine is best correlated with CYP3A4 although other enzymes are involved, including CYP2D6 and CYP2C9 at clinically relevant nevirapine concentrations .Molecular Structure Analysis

The molecular weight of 12-Hydroxynevirapine is 282.30 and its formula is C15H14N4O2 . The InChI string and SMILES representation provide more detailed information about its molecular structure .Chemical Reactions Analysis

12-Hydroxynevirapine can be bioactivated by sulphotransferases (SULTs) in the liver and skin, yielding the reactive species 12-Sulphoxy-nevirapine . It can also be further oxidized by ALDH to form 4-carboxynevirapine .Applications De Recherche Scientifique

Comprehensive Analysis of 12-Hydroxynevirapine Applications

12-Hydroxynevirapine is a metabolite of Nevirapine, an antiretroviral drug used in the treatment of HIV. Its applications in scientific research span various fields due to its unique properties. Below is a detailed analysis of six distinct applications, each within its specific scientific field.

Pharmacokinetics and Drug Metabolism: 12-Hydroxynevirapine is a key metabolite in the pharmacokinetics of Nevirapine. It is formed through the catalysis of cytochromes such as CYP3A, CYP2B6, CYP2D6, and CYP3A4 . Understanding its formation and clearance is crucial for optimizing Nevirapine dosing regimens, minimizing side effects, and improving therapeutic outcomes.

Biochemical Toxicology: The electrophilic nature of 12-Hydroxynevirapine allows it to form covalent adducts with nucleophilic sites in proteins. This property is utilized in toxicological studies to investigate the potential adverse effects of Nevirapine, such as hepatotoxicity and skin rashes . Identifying biomarkers of toxicity is essential for monitoring and managing drug safety.

Molecular Biology: In molecular biology, 12-Hydroxynevirapine is used to study covalent histone modification. It targets the nucleophilic core and C-terminal residues of histones, which can affect chromatin structure and gene expression . This application is significant for understanding the epigenetic effects of drugs.

Proteomics: Proteomic analyses use 12-Hydroxynevirapine to identify modification sites on histones. Mass spectrometry-based bottom-up proteomic analysis has revealed multiple modification sites, providing insights into the interaction between drugs and histone proteins . This research can lead to a better understanding of drug action at the protein level.

Clinical Research: In clinical research, the quantification of 12-Hydroxynevirapine in biological samples like hair is used to assess long-term adherence to antiretroviral therapy . This application is crucial for ensuring that patients receive the full benefits of their treatment regimen.

Analytical Chemistry: Analytical methods such as LC-MS/MS are developed to detect 12-Hydroxynevirapine and its related metabolites in various matrices. These methods are vital for both clinical monitoring and research purposes, allowing for the precise measurement of drug and metabolite levels .

Mécanisme D'action

Target of Action

12-Hydroxynevirapine is a major oxidative metabolite of Nevirapine , which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1 virus infection . The primary target of 12-Hydroxynevirapine, like Nevirapine, is the reverse transcriptase (RT) enzyme of the HIV-1 virus .

Mode of Action

12-Hydroxynevirapine, similar to Nevirapine, binds directly to the RT enzyme and blocks its RNA-dependent and DNA-dependent DNA polymerase activities . This binding causes a disruption of the enzyme’s catalytic site, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

12-Hydroxynevirapine is involved in the Nevirapine metabolism pathway . It is a metabolite of Nevirapine, which means it is produced during the metabolic breakdown of Nevirapine

Pharmacokinetics

Studies on nevirapine, the parent compound, have shown that concomitant administration of rifampicin increases nevirapine oral clearance (cl/f) by 374% and reduces the absorption rate constant (k a) by almost sixfold . This suggests that the pharmacokinetics of 12-Hydroxynevirapine may be influenced by other drugs and substances in the body.

Result of Action

The molecular and cellular effects of 12-Hydroxynevirapine are likely similar to those of Nevirapine, given that it is a major metabolite of Nevirapine . By inhibiting the RT enzyme, 12-Hydroxynevirapine prevents the replication of the HIV-1 virus, thereby reducing viral load and slowing the progression of the disease .

Action Environment

The action, efficacy, and stability of 12-Hydroxynevirapine are likely influenced by various environmental factors, including the presence of other drugs and substances in the body. For example, the concomitant administration of rifampicin has been shown to significantly affect the pharmacokinetics of Nevirapine

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBABOMFNCVZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158261 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Hydroxynevirapine | |

CAS RN |

133627-24-4 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxy nevirapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HYDROXY NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

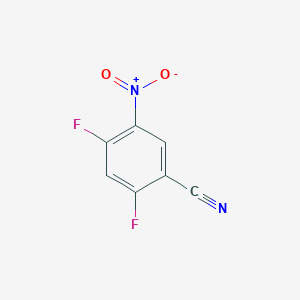

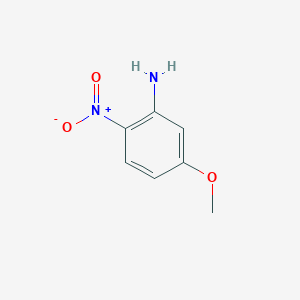

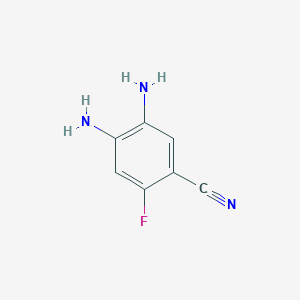

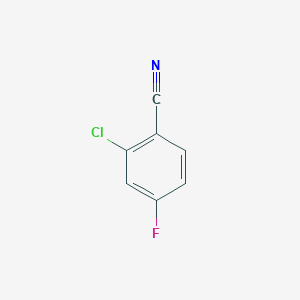

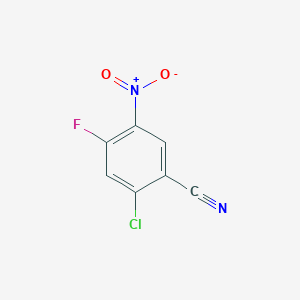

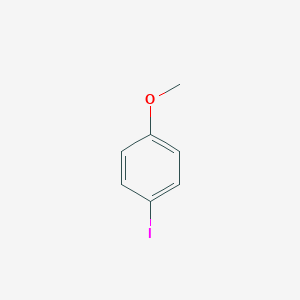

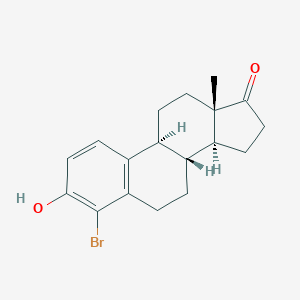

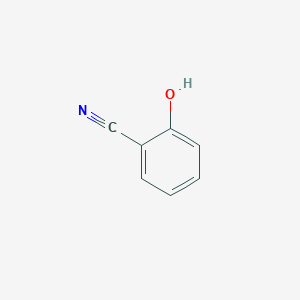

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)